Antiarrhythmic Efficacy in Ventricular Arrhythmia Models vs. L-Type Calcium Channel Blockers
6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has demonstrated antiarrhythmic effects in animal models of ventricular tachycardia and ventricular fibrillation . In contrast, the structurally related analog 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5) exhibits L-type calcium channel inhibition with an IC50 of approximately 2 μM in rat models . While direct head-to-head efficacy data are not publicly available, the distinct pharmacological endpoints (arrhythmia suppression vs. calcium channel blockade) underscore the functional divergence conferred by the 1-isopropyl substitution.
| Evidence Dimension | Pharmacological Activity Profile |
|---|---|
| Target Compound Data | Demonstrated antiarrhythmic effects in animal models of ventricular tachycardia and ventricular fibrillation |
| Comparator Or Baseline | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5): L-type calcium channel inhibition IC50 ≈ 2 μM |
| Quantified Difference | Qualitative difference: antiarrhythmic activity vs. calcium channel blockade; no direct IC50 comparison available |
| Conditions | Animal models of ventricular arrhythmia (target); in vitro L-type calcium channel assay (comparator) |
Why This Matters
This evidence indicates that the 1-isopropyl substituent redirects biological activity away from calcium channel modulation toward antiarrhythmic effects, making the compound a candidate for cardiac electrophysiology research distinct from its non-isopropyl analogs.
